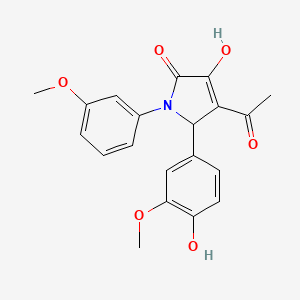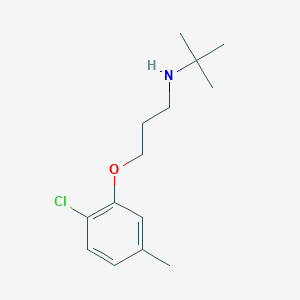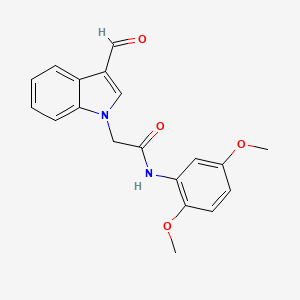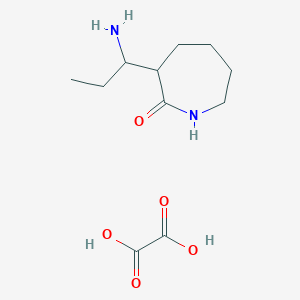![molecular formula C20H26O3 B4983232 1-[3-(3-isopropylphenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B4983232.png)
1-[3-(3-isopropylphenoxy)propoxy]-2-methoxy-4-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(3-isopropylphenoxy)propoxy]-2-methoxy-4-methylbenzene, also known as carvedilol, is a beta-blocker medication that is used to treat various cardiovascular diseases, including hypertension, heart failure, and angina. Carvedilol was first developed in the 1980s and has since become a widely prescribed medication due to its effectiveness and safety profile.
Mechanism of Action
Carvedilol works by blocking the beta-adrenergic receptors in the heart and blood vessels, which reduces the workload on the heart and lowers blood pressure. Carvedilol also has antioxidant properties, which can protect the heart from oxidative stress and reduce inflammation.
Biochemical and Physiological Effects:
Carvedilol has several biochemical and physiological effects, including reducing heart rate, reducing blood pressure, improving cardiac function, reducing oxidative stress, and reducing inflammation. Carvedilol can also improve endothelial function and reduce the risk of atherosclerosis.
Advantages and Limitations for Lab Experiments
Carvedilol has several advantages for lab experiments, including its well-established safety profile, availability, and effectiveness in treating cardiovascular diseases. However, 1-[3-(3-isopropylphenoxy)propoxy]-2-methoxy-4-methylbenzene has some limitations, including its potential to interact with other medications and its potential to cause adverse effects in some patients.
Future Directions
There are several future directions for 1-[3-(3-isopropylphenoxy)propoxy]-2-methoxy-4-methylbenzene research, including investigating its potential use in cancer treatment, exploring its mechanism of action in more detail, and developing new formulations and delivery methods to improve its effectiveness and reduce side effects. Additionally, more research is needed to determine the optimal dosing and duration of 1-[3-(3-isopropylphenoxy)propoxy]-2-methoxy-4-methylbenzene treatment for various cardiovascular diseases.
Synthesis Methods
Carvedilol can be synthesized through a multistep process starting from 3-isopropylphenol. The first step involves the conversion of 3-isopropylphenol to 3-isopropylphenoxyacetic acid through a Grignard reaction. The second step involves the esterification of 3-isopropylphenoxyacetic acid with 2-methoxy-4-methylbenzyl alcohol to form the corresponding ester. The final step involves the reduction of the ester to 1-[3-(3-isopropylphenoxy)propoxy]-2-methoxy-4-methylbenzene using a reducing agent such as lithium aluminum hydride.
Scientific Research Applications
Carvedilol has been extensively studied in various scientific research applications, including in vitro studies, animal studies, and clinical trials. In vitro studies have shown that 1-[3-(3-isopropylphenoxy)propoxy]-2-methoxy-4-methylbenzene can inhibit the proliferation of various cancer cells, including breast cancer, prostate cancer, and lung cancer cells. Animal studies have shown that 1-[3-(3-isopropylphenoxy)propoxy]-2-methoxy-4-methylbenzene can reduce myocardial infarction size, improve cardiac function, and reduce cardiac fibrosis. Clinical trials have shown that 1-[3-(3-isopropylphenoxy)propoxy]-2-methoxy-4-methylbenzene can reduce mortality and hospitalization rates in patients with heart failure.
properties
IUPAC Name |
2-methoxy-4-methyl-1-[3-(3-propan-2-ylphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O3/c1-15(2)17-7-5-8-18(14-17)22-11-6-12-23-19-10-9-16(3)13-20(19)21-4/h5,7-10,13-15H,6,11-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMPSIXAIELDFSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCOC2=CC=CC(=C2)C(C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{2-[2-(2-methylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4983158.png)
![1-[3-(1-piperidinylsulfonyl)benzoyl]-4-piperidinecarboxylic acid](/img/structure/B4983160.png)

![2-[4-methoxy-3-(1-pyrrolidinylsulfonyl)phenoxy]acetamide](/img/structure/B4983175.png)
![N-(2,4-difluorophenyl)-N'-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}urea](/img/structure/B4983179.png)
![5a-hydroxy-3,4,4-trimethyl-3a,3b,4,4a,5,5a-hexahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole-1-carbothioamide](/img/structure/B4983186.png)
![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]pentanamide](/img/structure/B4983191.png)



![methyl 2-[(2-methoxybenzoyl)amino]-4-methyl-5-{[(2-phenylethyl)amino]carbonyl}-3-thiophenecarboxylate](/img/structure/B4983219.png)

![5-(4-bromophenyl)-N-(3,4-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4983242.png)
